Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide
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Overview
Description
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[4.3.1]decane framework with four double bonds, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide typically involves the deprotonation of bicyclo[4.3.1]deca-2,4,6,8-tetraene using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bicyclo[4.3.1]deca-2,4,6,8-tetraene+NaH→Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclo[4.3.1]decane derivatives.
Substitution: Various substituted bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide compounds.
Scientific Research Applications
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide involves its interaction with molecular targets through its reactive double bonds. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.3.1]deca-2,4-diene
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Sodium bicyclo[431]deca-2,4,6,8-tetraen-1-ide is unique due to its specific bicyclic structure with four conjugated double bonds, which imparts distinct reactivity and stability compared to other similar compounds
Properties
CAS No. |
61103-51-3 |
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Molecular Formula |
C10H9Na |
Molecular Weight |
152.17 g/mol |
InChI |
InChI=1S/C10H9.Na/c1-2-5-10-7-3-6-9(4-1)8-10;/h1-7H,8H2;/q-1;+1 |
InChI Key |
LNZGVEVZOVCOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1[C-]2C=CC=CC1=CC=C2.[Na+] |
Origin of Product |
United States |
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